molecular formula C15H22BNO2 B14077800 (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid

(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B14077800
M. Wt: 259.15 g/mol
InChI Key: XDBOSYCRYCYTCJ-UHFFFAOYSA-N
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Description

(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid is a boronic acid derivative with a unique structure that includes a cyclopropyl group, a methylpiperidinyl group, and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid typically involves the reaction of a boronic acid precursor with appropriate organic reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include boronic esters, borates, boranes, and various substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or diagnostic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, such as phenylboronic acid, benzylboronic acid, and 4-boronophenylalanine. These compounds share the boronic acid functional group but differ in their substituents and overall structure .

Uniqueness

What sets (3-Cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl)boronic acid apart is its unique combination of a cyclopropyl group, a methylpiperidinyl group, and a phenyl ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H22BNO2

Molecular Weight

259.15 g/mol

IUPAC Name

[3-cyclopropyl-5-(3-methylpiperidin-1-yl)phenyl]boronic acid

InChI

InChI=1S/C15H22BNO2/c1-11-3-2-6-17(10-11)15-8-13(12-4-5-12)7-14(9-15)16(18)19/h7-9,11-12,18-19H,2-6,10H2,1H3

InChI Key

XDBOSYCRYCYTCJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)N2CCCC(C2)C)C3CC3)(O)O

Origin of Product

United States

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